N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O3 and its molecular weight is 462.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characteristics
Synthesis and Properties of Heterocyclic Compounds
Studies have demonstrated the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy, owing to their chemical modifiability and pharmacological potential. The synthesis of such compounds involves various stages, including the use of diethyl oxalate, sodium hydride, and hydrazine hydrate, among others, to create complex structures with potential for biological activity. These processes underscore the chemical versatility and potential for creating substances with significant biological relevance (Fedotov, Hotsulia, & Panasenko, 2022).
Potential Biological Activities
Insecticidal Assessment
Research into the synthesis of novel heterocycles incorporating thiadiazole moieties has explored their potential as insecticidal agents. Such compounds have been evaluated against pests like the cotton leafworm, Spodoptera littoralis, indicating the broader implications of these compounds in agricultural science and pest management (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
The exploration of antipyrine-based heterocycles has revealed their potential in anticancer and antimicrobial applications. This area of research highlights the therapeutic potential of such compounds, underscoring the importance of their synthesis and structural elucidation in the development of new treatments (Riyadh, Kheder, & Asiry, 2013).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 4-chlorobenzylamine with 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide.", "Step 2: Addition of acetic anhydride to the intermediate in the presence of a base such as triethylamine (TEA) to form the final product N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |
CAS RN |
1207035-10-6 |
Molecular Formula |
C23H19ClN6O3 |
Molecular Weight |
462.89 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-18-8-4-16(5-9-18)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
GHQVHXNLUBWTRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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